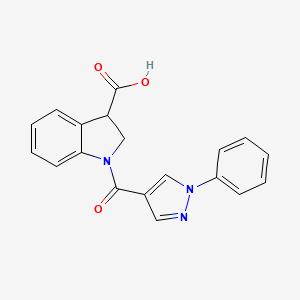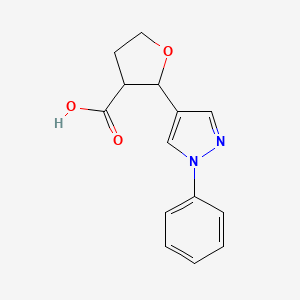
Vancomycin, 56-demethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin, 56-demethyl- is a derivative of vancomycin, a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin was first isolated from a soil sample in Borneo and has been a critical antibiotic in clinical settings due to its effectiveness against Gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of vancomycin, 56-demethyl- involves the selective demethylation of vancomycin. This process typically requires the use of specific demethylating agents under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of vancomycin, 56-demethyl- follows a similar approach to the synthesis of vancomycin, with additional steps to achieve the selective demethylation. The process involves fermentation using Streptomyces orientalis, followed by purification and chemical modification to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vancomycin, 56-demethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at specific positions in the molecule, such as the aromatic rings
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Vancomycin, 56-demethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on the activity and stability of glycopeptide antibiotics.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the role of methyl groups in bacterial cell wall synthesis.
Medicine: It is explored as a potential therapeutic agent with modified activity profiles compared to vancomycin.
Industry: It is used in the development of new antibiotics and as a reference compound in analytical methods
Mécanisme D'action
The mechanism of action of vancomycin, 56-demethyl- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This prevents the incorporation of these units into the peptidoglycan matrix, weakening the bacterial cell wall and leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Vancomycin: The parent compound with a methyl group at the 56th position.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with a longer half-life.
Oritavancin: A glycopeptide antibiotic with enhanced activity against certain resistant strains .
Uniqueness: Vancomycin, 56-demethyl- is unique due to its selective demethylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its activity against certain bacterial strains and reduce toxicity .
Propriétés
Formule moléculaire |
C65H73Cl2N9O24 |
|---|---|
Poids moléculaire |
1435.2 g/mol |
Nom IUPAC |
48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94) |
Clé InChI |
NUAQIRUAZSJTAI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


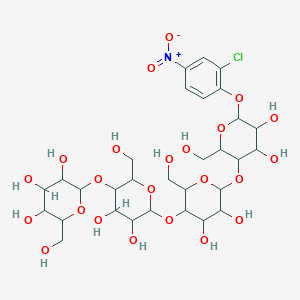
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)
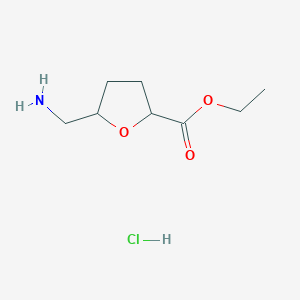
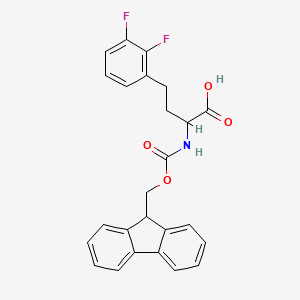
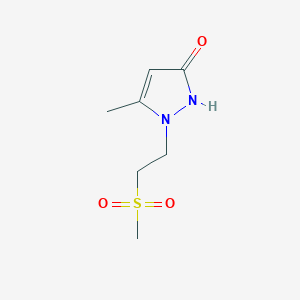
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
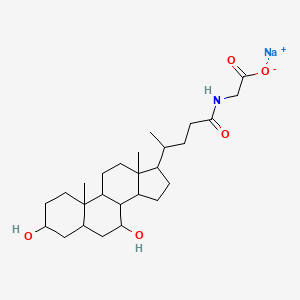
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
